![molecular formula C13H14N2 B3021635 4-[2-(Pyridin-4-yl)ethyl]aniline CAS No. 1185296-27-8](/img/structure/B3021635.png)

4-[2-(Pyridin-4-yl)ethyl]aniline

Overview

Description

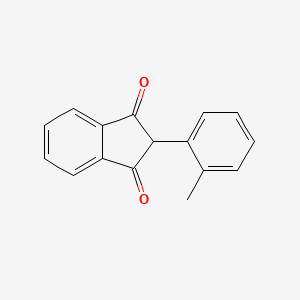

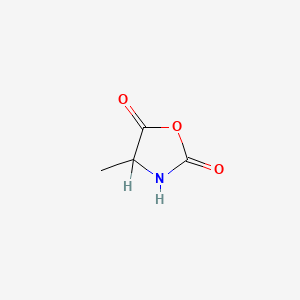

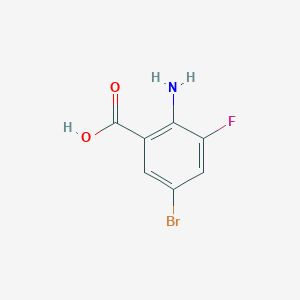

“4-[2-(Pyridin-4-yl)ethyl]aniline” is a chemical compound with the molecular formula C13H14N2 . It is a derivative of aniline and pyridine .

Molecular Structure Analysis

The molecular weight of “this compound” is 198.26 . The structure of this compound includes a pyridine ring attached to an aniline group via an ethyl bridge .Scientific Research Applications

1. Applications in Nonlinear Optics (NLO)

- Binary Adducts for NLO : A study by Draguta et al. (2015) synthesized binary adducts between derivatives of 4-[2-(Pyridin-4-yl)ethyl]aniline and various coformers. These adducts displayed polar crystal formations suitable for NLO applications, exhibiting high thermal stability and wide-range transparency in the spectrum (Draguta et al., 2015).

2. Chemical Shift Analysis in NMR Spectroscopy

- 13C NMR Chemical Shifts Study : Rančić et al. (2014) conducted research on 4-substituted derivatives of this compound. Their findings provided insights into the field and resonance effects in NMR spectroscopy, enhancing understanding of molecular conformation and substituent influence (Rančić et al., 2014).

3. Structural Analysis via X-ray Diffraction

- Crystal Structure of Chiral Sec-Amine : Adeleke and Omondi (2022) analyzed the crystal structure of a secondary amine derivative of this compound. This study provided valuable structural data through techniques like FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction (Adeleke & Omondi, 2022).

4. Synthesis of Novel Compounds

- Palladium Complexes with Pyridinyl-Imine Ligands : Dridi et al. (2014) reported the synthesis of novel cationic η3-methallylpalladium complexes with ligands derived from this compound. This synthesis has potential implications in the field of organometallic chemistry (Dridi et al., 2014).

5. Catalysis in Organic Synthesis

- Directing Group in C-H Amination : Zhao et al. (2017) discovered that this compound can act as a directing group in C-H amination mediated by cupric acetate. This finding has significant implications for organic synthesis, especially in the functionalization of benzamide derivatives (Zhao et al., 2017).

6. Corrosion Inhibition Studies

- Inhibitor for Mild Steel Corrosion : Xu et al. (2015) investigated the use of a derivative of this compound as a corrosion inhibitor for mild steel in hydrochloric acid. This study offers practical insights into materials protection and preservation (Xu et al., 2015).

7. Antimicrobial Activities

- Antimicrobial Activity of Derivatives : Wardkhan et al. (2008) synthesized derivatives of this compound and tested them for antimicrobial activities. This research contributes to the development of new antimicrobial agents (Wardkhan et al., 2008).

Mechanism of Action

Mode of Action

It is known that pyridine derivatives can interact with various biological targets, influencing their function and leading to changes at the cellular level .

Biochemical Pathways

Pyridine derivatives are known to interact with various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .

Properties

IUPAC Name |

4-(2-pyridin-4-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h3-10H,1-2,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYRHDRKURSPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283464 | |

| Record name | 4-[2-(pyridin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-70-3 | |

| Record name | NSC31685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[2-(pyridin-4-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3021568.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)